molecular formula C9H11ClO B3053458 1-Chloro-3-phenylpropan-2-ol CAS No. 5396-65-6

1-Chloro-3-phenylpropan-2-ol

Cat. No.: B3053458
CAS No.: 5396-65-6
M. Wt: 170.63 g/mol
InChI Key: VBZRCYGKCAOPJW-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Secondary Alcohols in Organic Synthesis

Halogenated compounds are pivotal in organic synthesis, serving as precursors for a wide array of functional group transformations. unco.educhemistrywithdrsantosh.com The presence of a halogen atom provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functionalities into a molecule. unco.edu Secondary alcohols, on the other hand, can be oxidized to ketones or undergo other transformations, adding to their synthetic utility.

The combination of these two functional groups in halogenated secondary alcohols creates a bifunctional molecule with distinct reactive centers. This allows for sequential and selective reactions, a key strategy in the multi-step synthesis of complex target molecules. unco.educhemistrywithdrsantosh.com Alkyl halides, a category that includes halogenated alcohols, are instrumental in forming carbon-carbon bonds through both free-radical and organometallic reactions. unco.edu Their utility extends to the synthesis of numerous effective drugs, as well as in the fabrication of nanomaterials. unco.edu

Historical Overview of Research on 1-Chloro-3-phenylpropan-2-ol

The study of halohydrins, compounds containing both a halogen and a hydroxyl group on adjacent carbon atoms, has a long history in organic chemistry. The synthesis of compounds like this compound often involves the ring-opening of epoxides. For instance, the reaction of benzyl (B1604629) chloride with ethylene (B1197577) oxide can lead to the formation of a related chloroalcohol.

Early research into the synthesis of similar structures, such as (R)-(+)-3-chloro-1-phenylpropan-1-ol, explored methods like asymmetric reduction using chiral catalysts. google.com These early investigations laid the groundwork for understanding the reactivity and potential applications of this class of compounds. The development of methods to produce enantiomerically pure forms of such molecules has been a significant area of research, driven by the demand for stereospecific building blocks in pharmaceutical synthesis. google.cominnospk.com

Contemporary Research Challenges and Opportunities for this compound

Current research on this compound and related compounds is focused on several key areas. One major challenge and opportunity lies in the development of more efficient and environmentally friendly synthetic methods. rsc.org This includes the use of biocatalysis, employing enzymes like alcohol dehydrogenases for stereoselective synthesis. nih.gov

Another area of active investigation is the application of these compounds as intermediates in the synthesis of biologically active molecules. ontosight.ai For example, chiral chlorohydrins are valuable precursors for pharmaceuticals. innospk.combiosynth.comontosight.ai The specific stereochemistry of these molecules is often crucial for their biological activity. innospk.com

Furthermore, there is ongoing interest in understanding the detailed reaction mechanisms involving these compounds. For example, the conversion of the hydroxyl group to a better leaving group is a common strategy to facilitate nucleophilic substitution reactions. unco.edu Studying the kinetics and stereochemistry of these reactions provides valuable insights for designing new synthetic routes.

Chemical Properties and Synthesis of this compound

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₁ClO
Molecular Weight170.64 g/mol
Density1.152 g/cm³
Boiling Point274°C
Flash Point122.4°C

One common method for the synthesis of this compound involves the reduction of 3-chloro-1-phenylpropan-1-one using a reducing agent such as sodium borohydride (B1222165). Another synthetic route is the ring-opening of an epoxide, such as 2-benzyloxirane, with a source of chloride. acs.org

Reactions of this compound

This compound can undergo a variety of chemical transformations, making it a useful synthetic intermediate.

Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 1-chloro-3-phenylpropan-2-one, using oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Substitution: The chlorine atom can be displaced by a nucleophile. For example, reaction with an amine can lead to the formation of an amino alcohol. acs.org

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl₂), which converts the alcohol to a dichloro compound. nih.govchemguide.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VBZRCYGKCAOPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277817
Record name 1-chloro-3-phenylpropan-2-ol
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Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5396-65-6
Record name α-(Chloromethyl)benzeneethanol
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Record name 1-chloro-3-phenylpropan-2-ol
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Synthetic Methodologies for 1 Chloro 3 Phenylpropan 2 Ol

Conventional Chemical Synthesis Routes

Epoxide Ring-Opening Reactions in the Preparation of 1-Chloro-3-phenylpropan-2-ol

A primary and versatile method for synthesizing this compound involves the ring-opening of epoxides. thieme-connect.dejsynthchem.comechemi.com Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly reactive due to significant ring strain. echemi.com Their reaction with nucleophiles provides a direct pathway to 1,2-difunctionalized compounds. thieme-connect.de

In this context, (2,3-epoxypropyl)benzene (B1213304) serves as a key starting material. The epoxide ring is susceptible to nucleophilic attack, and under acidic conditions, the oxygen atom is protonated, increasing the electrophilicity of the ring's carbon atoms. echemi.com The subsequent attack by a chloride nucleophile, typically from a source like hydrogen chloride or a metal chloride, leads to the opening of the ring and the formation of the desired this compound. The regioselectivity of the attack, whether at the C1 or C2 position of the epoxide, can be influenced by the reaction conditions and the nature of the catalyst used. Lewis acids, such as indium(III) chloride, can be employed to promote the ring-opening reaction, particularly with less reactive nucleophiles. unit.no

A study by Kim and co-workers demonstrated the use of indium(III) chloride as a Lewis acid catalyst in the epoxide ring-opening of (2,3-epoxypropyl)benzene. unit.no This reaction, when conducted in the presence of a chloride source, yielded this compound. unit.no

ReactantCatalystProductYieldReference
(2,3-epoxypropyl)benzeneIndium(III) chlorideThis compound21% unit.no

Reduction of 3-Chloro-1-phenylpropan-1-one and Related Carbonyl Precursors

An alternative and widely used synthetic route to this compound is the reduction of the corresponding ketone, 3-chloro-1-phenylpropan-1-one. This method involves the conversion of the carbonyl group (C=O) to a hydroxyl group (-OH).

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and ethanol, at controlled temperatures. For instance, the reduction of 3-chloro-1-phenylpropan-1-one with sodium borohydride in a THF/ethanol solution at low temperatures (-10 °C to -5 °C) has been reported to produce 1-chloro-3-phenylpropan-1-ol in high yield. echemi.com

Furthermore, asymmetric reduction of 3-chloropropiophenone (B135402) can be achieved using chiral catalysts to produce optically active (R)-(+)-3-chloro-1-phenyl-1-propanol. google.comgoogle.com Catalysts such as those derived from chiral oxazaborolidines (CBS) or rare-earth metals like ruthenium and rhodium have been utilized for this purpose. google.com

PrecursorReducing AgentProductYieldReference
3-Chloro-1-phenylpropan-1-oneSodium Borohydride3-Chloro-1-phenylpropan-1-ol (B142418)95% echemi.com
β-chloro-propiophenoneBH₃·MeS with chiral boron oxazolidine (B1195125) catalyst(S)-3-chloro-phenyl-1-propanol89% ccsenet.org

Alternative Chemical Pathways to this compound

Beyond the primary methods, other chemical pathways have been explored for the synthesis of this compound and its derivatives. One such approach involves the reaction of benzyl (B1604629) chloride with ethylene (B1197577) oxide in the presence of a base. This reaction first forms 1-phenyl-2-chloroethanol, which can then be further reacted to yield the target compound.

Another method involves the chlorination of 3-phenylpropan-1-ol using a chlorinating agent like thionyl chloride (SOCl₂). This reaction substitutes the hydroxyl group with a chlorine atom. However, controlling the regioselectivity to obtain the desired isomer can be a challenge.

Industrial-Scale Production Methodologies

The large-scale production of this compound necessitates efficient and cost-effective synthetic methods. Industrial processes often focus on catalytic reactions that offer high yields and minimize waste.

Catalytic Hydrogenation Processes for this compound Precursors

Catalytic hydrogenation is a preferred method for the industrial production of this compound from its ketone precursor, 3-chloro-1-phenylpropan-1-one. This process involves the use of a catalyst, typically a metal such as palladium, platinum, or nickel, to facilitate the addition of hydrogen across the carbonyl double bond.

The reaction is generally carried out under controlled temperature and pressure to ensure high conversion and selectivity towards the desired alcohol. Asymmetric catalytic hydrogenation using chiral catalysts is particularly valuable for producing enantiomerically pure forms of the alcohol, which are important intermediates in the pharmaceutical industry. ccsenet.orgvulcanchem.com For example, supported iron-based chiral catalysts have been used for the asymmetric hydrogenation of β-chloro-propiophenone to produce (S)-3-chloro-phenyl-1-propanol with high yield and enantiomeric excess. ccsenet.org

PrecursorCatalystProductYieldEnantiomeric Excess (e.e.)Reference
β-chloro-propiophenoneFe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃(S)-3-chloro-phenyl-1-propanol99%90% ccsenet.org

Process Optimization in Large-Scale Synthesis of this compound

Optimizing the large-scale synthesis of this compound involves several key considerations to maximize yield, purity, and cost-effectiveness while minimizing environmental impact.

One area of optimization is in the catalyst system. For instance, in the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol, a dynamic kinetic resolution process has been developed. google.com This method uses a lipase (B570770) as a biological resolution catalyst and an acidic resin as a racemic catalyst, which is advantageous due to the low cost and ready availability of the racemic catalyst. google.com

Another critical aspect is the reaction conditions. Studies on the catalytic asymmetric hydrogenation of β-chloro-propiophenone have shown that parameters such as temperature, pressure, and the concentration of additives like potassium hydroxide (B78521) significantly affect the yield and enantioselectivity of the reaction. ccsenet.org For example, a temperature of around 60 °C was found to be optimal for this specific reaction. ccsenet.org

Furthermore, the development of flow chemistry processes offers a promising avenue for process optimization. acs.org Flow reactors can provide better control over reaction parameters, leading to improved consistency and safety, especially for exothermic reactions.

Advanced and Sustainable Synthetic Strategies for this compound

The development of advanced and sustainable synthetic methodologies is crucial in modern organic chemistry. For the synthesis of this compound, significant efforts have been directed towards stereoselective and asymmetric approaches, as well as the implementation of green chemistry principles such as continuous flow processes and one-pot reactions. These strategies aim to enhance efficiency, selectivity, and safety while minimizing environmental impact.

Stereoselective and Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chiral molecules in pharmaceuticals and agrochemicals. nih.gov Stereoselective and asymmetric methods are employed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. Enzymes such as lipases and ketoreductases are widely used for the kinetic resolution of racemic mixtures and the asymmetric reduction of prochiral ketones to produce enantiopure alcohols.

Lipase-catalyzed kinetic resolution is a common method for obtaining both enantiomers of 3-chloro-1-arylpropan-1-ols. This process involves the enantiomer-selective acylation of the racemic alcohol. For instance, the lipase from Pseudomonas fluorescens (LAK) can be used for the acylation, followed by the hydrolysis of the resulting ester mediated by the lipase from Candida rugosa (CRL) to obtain the other enantiomer. scribd.com This sequential approach allows for the production of both (S)- and (R)-enantiomers with high enantiomeric excess (ee). scribd.com

Table 1: Enzyme-Mediated Synthesis of Chiral this compound and Analogs

Biocatalyst Substrate Product Configuration Yield (%) Enantiomeric Excess (ee) (%) Reference
Pseudomonas fluorescens lipase (LAK) & Candida rugosa lipase (CRL) rac-3-chloro-1-phenylpropan-1-ol (S)-alcohol / (R)-acetate 34-42 (S) / 18-24 (R) 99 (S) / 97-99 (R) scribd.com
Yarrowia lipolytica 1-chloro-3-(1-naphthyloxy)propan-2-one (S)-alcohol 25-88 N/A rsc.orgrsc.org
Baker's yeast (Saccharomyces cerevisiae) 3-chloro-1-phenylpropan-1-one (S)-3-chloro-1-phenylpropan-1-ol 42 94:6 (er) researchgate.net
Ketoreductase (Gre2p) Acetophenone derivatives (S)-alcohols N/A Excellent acs.org

The use of chiral metal complexes and organocatalysts is a cornerstone of asymmetric synthesis. These catalysts can create a chiral environment around the reactants, directing the reaction to form one enantiomer preferentially.

For the synthesis of chiral alcohols, asymmetric transfer hydrogenation (ATH) of the corresponding ketone is a widely used method. libretexts.org Catalysts based on ruthenium complexed with chiral ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have proven effective for the reduction of various ketones to their corresponding alcohols with high enantioselectivity. libretexts.org Similarly, chiral diphosphine-ruthenium catalysts are used in the asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters, which are precursors to chiral 1,3-diols. acs.org

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Chiral phosphoric acids, for example, have been employed as effective catalysts in various enantioselective transformations. nih.gov Proline and its derivatives are also well-known organocatalysts for asymmetric aldol (B89426) reactions, which can be a key step in the synthesis of chiral building blocks.

Table 2: Chiral Catalyst Systems in Asymmetric Synthesis

Catalyst System Reaction Type Substrate Product Enantiomeric Excess (ee) (%) Reference
RuCl(R,R)-TsDPEN Asymmetric Transfer Hydrogenation β-Dimethylaminopropiophenone (S)-3-Dimethylamino-1-phenylpropan-1-ol N/A libretexts.org
(R)-BINAP-Ru(II) Asymmetric Hydrogenation β-Keto ester (R)-β-Hydroxy ester >99 acs.org
Proline Aldol Reaction Aldehyde and Ketone Chiral β-hydroxy ketone High
Chiral Spiro Phosphoric Acids N-H Insertion Diazo compound and Amide Chiral α-amino ketone Low (<10) chemistrysteps.com

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic starting material with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemate into a single enantiomer of the product. nih.gov

DKR is particularly effective for compounds with a stereocenter that can be easily epimerized. In the context of this compound synthesis, DKR can be applied to the resolution of a racemic chlorohydrin or the reduction of a racemic α-chloro ketone. A typical DKR process involves a combination of a chiral catalyst for the stereoselective reaction and a racemization catalyst. polimi.it For example, a lipase can be used for the enantioselective acylation of the alcohol, while a ruthenium-based catalyst facilitates the racemization of the unreacted alcohol enantiomer. nih.gov The use of an acidic resin as a racemization catalyst in combination with a lipase for kinetic resolution has also been reported for the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. polimi.it

Table 3: Dynamic Kinetic Resolution for Chiral Alcohol Synthesis

Reaction Catalyst System Substrate Product Yield (%) Enantiomeric Excess (ee) (%) Reference
Acetylation Lipase PS-C "Amano" II / Ruthenium catalyst rac-1-phenyl-2-chloroethanol (S)-1-phenyl-2-chloroethyl acetate 96 >99 nih.gov
Acylation Lipase CALB / Acidic resin CD550 rac-3-chloro-1-phenylpropan-1-ol (R)-(+)-3-chloro-1-phenylpropyl alcohol ester N/A N/A polimi.it
Conjugate Reduction CuCl/(S)-p-tol-BINAP / NaOt-Bu Cyclic enone Chiral ketone 89 91 organic-chemistry.org

Continuous Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry has gained significant traction as a sustainable and efficient alternative to traditional batch processing. ijrpc.commasterorganicchemistry.com The use of microreactors or packed-bed reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. ijrpc.commasterorganicchemistry.com

While specific examples detailing the continuous flow synthesis of this compound are not extensively documented in the provided search results, the principles of flow chemistry are applicable to its synthesis. For instance, the generation of unstable intermediates, such as certain Grignard reagents used in the formation of the carbon skeleton, can be safely and efficiently performed in a flow reactor. Furthermore, multi-step syntheses can be "telescoped" into a continuous process, eliminating the need for intermediate isolation and purification steps, which reduces waste and production time. nih.govijrpc.com

The application of continuous flow systems to biocatalytic processes, such as those using immobilized enzymes in packed-bed reactors, is particularly advantageous for the synthesis of chiral APIs and their intermediates. acs.orgijrpc.com This approach allows for easy catalyst recycling and continuous production of the target molecule. ijrpc.com

One-Pot Synthetic Procedures for Halogenated Propanols

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov

The synthesis of halohydrins, including this compound, can be achieved through one-pot procedures. A common route involves the reaction of an alkene with a halogen source in the presence of water. acs.org For example, the reaction of styrene (B11656) with a chlorine source in an aqueous medium would lead to the formation of the corresponding chlorohydrin. The mechanism involves the formation of a cyclic halonium ion, which is then attacked by a water molecule. acs.org

Another one-pot approach is the chemo-enzymatic cascade for the asymmetric azidohydroxylation of styrenes, which proceeds via a chiral epoxide intermediate. nih.gov This epoxide can be generated in situ from the corresponding alkene using a styrene monooxygenase (StyA) and then ring-opened with a nucleophile, such as a chloride source, to yield the desired chlorohydrin. This method allows for the synthesis of chiral 1,2-azido alcohols in a single pot, and a similar strategy could be envisioned for the synthesis of this compound. nih.gov

Stereochemical Aspects of 1 Chloro 3 Phenylpropan 2 Ol

Inherent Chirality and Enantiomeric Forms of 1-Chloro-3-phenylpropan-2-ol

This compound is an inherently chiral molecule. ontosight.ai Its chirality stems from the presence of a stereocenter at the second carbon atom (C2) of the propane (B168953) chain. This carbon is bonded to four different groups: a hydrogen atom (-H), a hydroxyl group (-OH), a chloromethyl group (-CH₂Cl), and a benzyl (B1604629) group (-CH₂Ph).

This structural arrangement means that the molecule is not superimposable on its mirror image. Consequently, this compound exists as a pair of enantiomers:

(R)-1-chloro-3-phenylpropan-2-ol

(S)-1-chloro-3-phenylpropan-2-ol

Enantiomers are stereoisomers that are mirror images of each other and have identical physical properties such as boiling point, density, and solubility in achiral solvents. nptel.ac.in However, they exhibit different behavior in the presence of other chiral entities, including their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. nptel.ac.in A 1:1 mixture of both enantiomers is known as a racemic mixture and is optically inactive. nptel.ac.in

Table 1: Properties of this compound

Property Value
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.63 g/mol
Appearance Not specified
Boiling Point 274°C
Density 1.152 g/cm³

Note: The physical properties listed are for the racemic mixture, as the individual enantiomers share these characteristics.

Asymmetric Induction in this compound Synthesis

The synthesis of enantiomerically pure or enriched forms of this compound requires strategies of asymmetric induction. These methods aim to selectively produce one enantiomer over the other from a prochiral precursor or to separate a racemic mixture.

Key strategies include:

Enantioselective Reduction of a Prochiral Ketone : A common and effective method is the asymmetric reduction of the corresponding prochiral ketone, 1-chloro-3-phenylpropan-2-one. This transformation can be achieved using chiral catalysts. A well-established method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane (B79455) as the reducing agent. organic-chemistry.org This approach allows for the predictable synthesis of either the (R) or (S) alcohol, depending on the chirality of the catalyst used.

Kinetic Resolution : This technique involves the separation of a racemic mixture of the alcohol by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst. A notable example is the dynamic kinetic resolution (DKR) of aromatic chlorohydrins. organic-chemistry.org This process often uses a lipase (B570770) enzyme, such as from Pseudomonas cepacia, for the enantioselective acylation of one of the alcohol enantiomers. organic-chemistry.org The unreacted enantiomer can then be separated from the newly formed ester. Combining this enzymatic resolution with a ruthenium catalyst can racemize the slower-reacting enantiomer in situ, theoretically allowing for a 100% yield of a single, enantiopure acylated product. organic-chemistry.org

Table 2: Overview of Asymmetric Synthesis Strategies

Method Description Key Reagents/Catalysts Outcome
Asymmetric Reduction Reduction of the prochiral ketone 1-chloro-3-phenylpropan-2-one. Chiral oxazaborolidine (CBS catalyst), Borane (BH₃) Enantiomerically enriched (R)- or (S)-alcohol. organic-chemistry.org

Determination of Absolute Configuration of this compound and Its Derivatives

Determining the absolute three-dimensional arrangement of atoms (the R/S configuration) at the stereocenter of this compound and its derivatives is crucial. Several analytical techniques are employed for this purpose.

X-ray Crystallography : This is the most definitive method for determining absolute configuration. It requires the compound, or a suitable crystalline derivative, to form a single crystal. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions in three-dimensional space, unambiguously establishing the absolute stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a powerful tool for separating and quantifying enantiomers. beilstein-journals.org By using a chiral stationary phase, the two enantiomers of this compound interact with the column material differently, leading to different retention times and allowing for their separation and the determination of enantiomeric excess (ee). beilstein-journals.org

Polarimetry : This technique measures the optical rotation of a chiral compound. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. While polarimetry can distinguish between enantiomers and measure optical purity, it does not directly determine the (R) or (S) configuration without comparison to a known standard. beilstein-journals.org

Vibrational Circular Dichroism (VCD) : For determining the absolute configuration of chiral molecules in solution, VCD is a powerful technique. It measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum is then compared with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, allowing for an unambiguous assignment of the absolute configuration. researchgate.net

Stereochemical Influence on Reaction Pathways and Derivatization of this compound

The stereochemistry of this compound is a critical factor that governs the stereochemical outcome of its subsequent chemical transformations, particularly in reactions involving the stereocenter or adjacent atoms.

A primary example of this influence is the intramolecular cyclization to form an epoxide. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile, attacking the carbon atom bearing the chlorine in an intramolecular Sₙ2 reaction. This reaction, a type of Williamson ether synthesis, results in the formation of 2-(phenylmethyl)oxirane (also known as 1,2-epoxy-3-phenylpropane). Because the Sₙ2 reaction proceeds with an inversion of configuration at the carbon center being attacked, the stereochemistry of the starting chlorohydrin directly dictates the stereochemistry of the resulting epoxide. This stereospecific reaction ensures that a single enantiomer of the chlorohydrin yields a single enantiomer of the epoxide. organic-chemistry.orgresearchgate.net

Furthermore, the stereocenter is often preserved in derivatization reactions that occur at other positions in the molecule. For instance, (R)-1-chloro-3-phenylpropan-2-ol can be converted to (2R)-1-azido-3-phenylpropan-2-ol through a nucleophilic substitution reaction where an azide (B81097) ion replaces the chlorine atom. In this case, the reaction occurs at the C1 position, and under appropriate conditions, the configuration of the C2 stereocenter remains unchanged, demonstrating the utility of this chiral building block in synthesizing other enantiopure compounds.

Reactivity and Chemical Transformations of 1 Chloro 3 Phenylpropan 2 Ol

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group in 1-Chloro-3-phenylpropan-2-ol can be oxidized to a ketone, yielding 1-chloro-3-phenylpropan-2-one. nih.govchemscene.commolport.com This transformation is a common reaction in organic chemistry and can be achieved using various oxidizing agents. For instance, chromium trioxide or potassium permanganate (B83412) can be employed to facilitate this oxidation. The resulting α-chloroketone is a valuable synthetic intermediate, featuring two reactive sites for further chemical modifications.

Table 1: Oxidation of this compound

ReactantOxidizing AgentProduct
This compoundChromium trioxide1-chloro-3-phenylpropan-2-one
This compoundPotassium permanganate1-chloro-3-phenylpropan-2-one

Reduction Reactions of this compound

Reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. For example, the use of a strong reducing agent like lithium aluminum hydride can result in the reduction of the chloro group, potentially leading to 1-phenylpropan-2-ol. The specific outcome of the reduction is influenced by the chemoselectivity of the reducing agent towards the carbon-chlorine bond versus the hydroxyl group.

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom in this compound is susceptible to nucleophilic substitution, a reaction where the chloride ion is replaced by another nucleophile. This reaction is a cornerstone of its utility in synthesis. A variety of nucleophiles can be employed, including hydroxide (B78521) ions to form 3-phenylpropane-1,2-diol, or other nucleophiles to introduce different functional groups at the C1 position. libretexts.orglibretexts.org The reaction typically proceeds via an SN2 mechanism, especially with primary alkyl halides, leading to an inversion of stereochemistry if the carbon atom is chiral.

Derivatization Strategies for Advanced Molecular Architectures

The dual functionality of this compound allows for its use as a scaffold in the synthesis of more complex molecules with advanced architectures. These strategies often involve initial modification at either the chloro or hydroxyl group, followed by further transformations.

Azidation of this compound

A key derivatization is the azidation of this compound, which involves the nucleophilic substitution of the chlorine atom with an azide (B81097) group. This reaction is typically carried out using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The resulting product, 1-azido-3-phenylpropan-2-ol, is a versatile intermediate. The azide group can be subsequently reduced to an amine or used in "click chemistry" reactions, such as the formation of triazoles.

Formation of Organosilicon Compounds via this compound

Organosilicon compounds, which contain carbon-silicon bonds, can be synthesized using precursors derived from this compound. ebi.ac.uk For instance, the hydroxyl group can be reacted with a silylating agent to form a silyl (B83357) ether, which can act as a protecting group or influence the reactivity of the molecule in subsequent steps. unifi.it The development of organosilicon compounds is of interest for creating molecules with unique properties for applications in materials science and as benefit agents in consumer products. unifi.itgoogle.com An example of a related organosilicon compound is 2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol. ebi.ac.uk

Cyclization Reactions and Heterocyclic Compound Synthesis from this compound Precursors

The structure of this compound and its derivatives makes it a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. researchgate.net For example, after conversion to a derivative containing a nucleophilic group, this group can attack the carbon bearing the chlorine (or a group that has replaced it), leading to the formation of a ring. A common transformation is the base-induced cyclization of the chlorohydrin itself to form an epoxide, specifically 2-benzyl-oxirane. Furthermore, derivatives of this compound can be used to synthesize more complex heterocyclic systems, such as spiro-indolenines through a Prins/Friedel–Crafts cyclization cascade. acs.org These reactions are valuable for creating diverse molecular frameworks found in natural products and pharmaceuticals. uni-muenchen.de

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 3 Phenylpropan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-chloro-3-phenylpropan-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the compound's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic and aliphatic protons. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The protons of the propyl chain give rise to distinct signals that are influenced by adjacent functional groups. The methine proton on the carbon bearing the hydroxyl group (CH-OH) is expected to resonate as a multiplet, with its chemical shift influenced by hydrogen bonding. The diastereotopic methylene (B1212753) protons adjacent to the chlorine atom (CH₂Cl) and the benzyl (B1604629) group (CH₂-Ph) will also show distinct multiplets due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The phenyl group carbons will show several signals in the aromatic region (typically δ 125-140 ppm). The three carbons of the propanol (B110389) chain will have distinct chemical shifts. The carbon attached to the chlorine atom (C1) will be downfield due to the electronegativity of chlorine. The carbon bearing the hydroxyl group (C2) will also be shifted downfield, while the benzylic carbon (C3) will appear at a characteristic position.

Structural confirmation is often achieved through a combination of ¹H and ¹³C NMR analyses.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl Protons7.20-7.40 (m)126.0-138.0
CH-OH~4.10 (m)~70.0
CH₂Cl~3.60 (m)~48.0
CH₂-Ph~2.90 (m)~40.0
OHVariable-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopies: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration of the secondary alcohol typically appears in the 1000-1100 cm⁻¹ region. The C-Cl stretching vibration can be found in the fingerprint region, usually between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H stretching vibrations are also prominent in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the carbon skeleton can also be observed. Differences in the IR and Raman spectra of different physical forms, such as polymorphs, can be used to identify and characterize them. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Upon ionization, typically through electron ionization (EI), the molecule will form a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound (170.64 g/mol ). The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule could include the loss of a chlorine atom, a water molecule from the alcohol, or cleavage of the carbon-carbon bonds in the propyl chain. For instance, the loss of the CH₂Cl group would result in a significant fragment ion.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-1-chloro-3-phenylpropan-2-ol. biosynth.com Vibrational circular dichroism (VCD) is a powerful chiroptical spectroscopy technique used to determine the absolute configuration of chiral molecules. hindsinstruments.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com This results in a VCD spectrum with positive and negative bands that are unique to each enantiomer, acting as a "fingerprint" of its absolute configuration.

The experimental VCD spectrum of an enantiomer of this compound can be compared with theoretical spectra calculated for both the (R) and (S) configurations using quantum chemical methods. hindsinstruments.com A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer. This technique is particularly valuable for chiral molecules that are difficult to crystallize for X-ray analysis. hindsinstruments.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining suitable single crystals of this compound itself might be challenging, X-ray crystallography of its derivatives can provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

By converting the alcohol into a crystalline derivative, for example, through esterification or the formation of a salt, single crystals suitable for X-ray diffraction analysis can be grown. The resulting crystal structure reveals the precise three-dimensional arrangement of the atoms in the molecule, confirming its connectivity and stereochemistry. Furthermore, it provides insights into the packing of the molecules in the crystal lattice and the nature of non-covalent interactions such as hydrogen bonding and van der Waals forces. researchgate.net While not directly on the target compound, crystallographic studies on related structures, such as cathinone (B1664624) derivatives, demonstrate the power of this technique in confirming molecular structures. researchgate.net

Computational and Theoretical Investigations of 1 Chloro 3 Phenylpropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the chemical reactivity of 1-Chloro-3-phenylpropan-2-ol. tandfonline.com Methods like DFT with the B3LYP functional and a 6-31G(d,p) or higher basis set are commonly used to optimize the molecule's geometry and calculate various electronic descriptors. tandfonline.comdergipark.org.tr

Key to predicting reactivity is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. tandfonline.com The MEP map identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the chlorine atom, indicating these as potential sites for interaction with electrophiles.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents typical values that would be obtained from DFT/B3LYP calculations for illustrative purposes.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.7 eVRelates to chemical stability and reactivity.
Dipole Moment2.1 DMeasures overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

The flexible propane (B168953) chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore these conformational possibilities and understand the molecule's dynamic behavior.

Using simulation packages like GROMACS, an MD simulation models the atomic motions of the molecule over time by solving Newton's equations of motion. Such simulations can reveal the most stable, low-energy conformations (rotamers) and the energy barriers for conversion between them. The analysis typically focuses on the dihedral angles along the C-C bonds of the propane backbone.

For this compound, simulations would explore the rotational landscape around the C1-C2 and C2-C3 bonds, identifying the preferred orientations of the chloromethyl, hydroxyl, and benzyl (B1604629) groups relative to each other. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how intermolecular interactions influence conformational preferences. The results provide a statistical distribution of different conformers, highlighting which shapes the molecule is most likely to adopt under specific conditions.

Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative) This table illustrates hypothetical results from a conformational analysis, showing the relative stability of different spatial arrangements.

ConformerDihedral Angles (τ1, τ2)Relative Energy (kcal/mol)Population (%)
Conformer Agauche, anti0.0045%
Conformer Banti, gauche0.5525%
Conformer Cgauche, gauche1.2015%
Other-> 2.0015%

Mechanistic Studies through Computational Transition State Analysis

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that connects them.

DFT calculations are employed to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that governs the reaction rate. A lower activation energy corresponds to a faster reaction. This type of analysis can be used to predict the most likely pathway for reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or oxidation of the secondary alcohol. For instance, studying the substitution of the chloro group with an azide (B81097) (N₃⁻) would involve calculating the activation energy for the SN2 pathway. Comparing the activation energies for different proposed mechanisms allows for the determination of the most favorable reaction route. uq.edu.au

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction (Illustrative) This table provides an example of how computational analysis can be used to compare different reaction pathways.

Reaction PathwayDescriptionCalculated Activation Energy (Ea) (kcal/mol)
Path A (SN2)Direct backside attack by nucleophile22.5
Path B (SN1)Formation of a carbocation intermediate35.0

Prediction of Spectroscopic Properties via Computational Methods

Computational methods can accurately predict the spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming the molecule's structure.

DFT calculations are widely used to predict both Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. dergipark.org.tr The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values can then be compared with experimental spectra to assist in signal assignment.

Similarly, the vibrational frequencies and their corresponding intensities for IR and Raman spectroscopy can be calculated. researchgate.net This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting predicted spectrum, while often subject to systematic errors that require a scaling factor, typically shows excellent agreement with the experimental spectrum, aiding in the assignment of specific vibrational modes to functional groups within the molecule.

Table 4: Comparison of Predicted and Typical Experimental Spectroscopic Data (Illustrative) This table demonstrates the correlation between computationally predicted spectroscopic values and expected experimental results.

Spectroscopic DataPredicted Value (Computational)Typical Experimental Range
¹H NMR: -CH(OH)-~4.1 ppm3.8 - 4.2 ppm
¹³C NMR: -CH(OH)-~72 ppm68 - 75 ppm
IR Frequency: O-H stretch~3450 cm⁻¹3200 - 3600 cm⁻¹ (broad)
IR Frequency: C-Cl stretch~730 cm⁻¹600 - 800 cm⁻¹

Research Applications and Synthetic Utility of 1 Chloro 3 Phenylpropan 2 Ol

Role as a Key Intermediate in Complex Organic Synthesis

1-Chloro-3-phenylpropan-2-ol serves as a fundamental intermediate in a variety of organic transformations. Its bifunctional nature, possessing both a hydroxyl and a chloro group, allows for sequential or selective reactions to build molecular complexity. The chiral variants of this compound, such as the (S)- and (R)-enantiomers, are particularly sought after as chiral building blocks in asymmetric synthesis. bldpharm.comcymitquimica.com

The reactivity of the chloro and hydroxyl groups enables a range of chemical modifications. For instance, the hydroxyl group can be oxidized to a ketone, while the chlorine atom can be displaced by various nucleophiles. A notable synthetic application is its use as a precursor for other key intermediates, such as (2R)-1-azido-3-phenylpropan-2-ol. This transformation is typically achieved through the nucleophilic substitution of the chloride with an azide (B81097) ion, demonstrating the compound's utility in introducing nitrogen-containing functional groups. This subsequent azido (B1232118) alcohol is a valuable intermediate for "click chemistry" reactions, further expanding its synthetic potential.

Precursor for Bioactive Molecules and Pharmaceutical Scaffolds

The structural framework of this compound is embedded in numerous biologically active molecules and serves as a crucial starting material for pharmaceutical agents. guidechem.com Its role as a chiral building block is paramount in the synthesis of single-enantiomer drugs, where specific stereochemistry is often essential for therapeutic activity. biosynth.comontosight.ai

A significant application is in the synthesis of antidepressants. For example, the related chiral isomer, (R)-(+)-3-chloro-1-phenylpropan-1-ol, is a key raw material in the synthesis of Tomoxetine Hydrochloride, a medication used to treat attention deficit hyperactivity disorder (ADHD). google.com The structural similarity highlights the importance of the phenylpropanolamine scaffold, accessible from this compound, in medicinal chemistry. It is also identified as a research-grade Active Pharmaceutical Ingredient (API) building block. cymitquimica.com

Pharmaceutical Application Derived Scaffold/Compound Therapeutic Area Reference
Tomoxetine Synthesis(R)-(+)-3-chloro-1-phenylpropan-1-olADHD Treatment google.com
General Pharmaceutical SynthesisChiral PhenylpropanolaminesVarious biosynth.combldpharm.comontosight.ai

Utilization in the Synthesis of Agrochemical Intermediates

In addition to pharmaceuticals, this compound and its isomers are valuable intermediates in the agrochemical industry. ontosight.aiontosight.ai The development of effective and selective pesticides and herbicides often relies on chiral molecules to ensure target specificity and reduce environmental impact.

Research has identified isomers of this compound as starting materials for potent agrochemicals. Specifically, (R)-(+)-3-chloro-1-phenylpropan-1-ol is used as a main raw material for producing an efficient phytoalexin. google.com Phytoalexins are antimicrobial and often antioxidative substances synthesized by plants that accumulate rapidly at areas of pathogen infection, highlighting the role of this chemical scaffold in crop protection.

Agrochemical Type Role of Intermediate Reference
PhytoalexinKey Raw Material google.com
General AgrochemicalsVersatile Building Block ontosight.aiontosight.ai

Application in the Development of Specialty Chemicals and Advanced Materials

The utility of this compound extends to the synthesis of specialty chemicals. While specific, large-scale material applications are not extensively detailed in the literature, its role as a functionalized organic molecule makes it a candidate for incorporation into more complex systems. Its derivatives can be used to create new materials with tailored properties. For example, the azido derivative of the compound can be used in click chemistry to synthesize new materials with enhanced functionalities.

Investigations in Enzyme-Catalyzed Reactions and Metabolic Pathways

This compound is a substrate of interest in biocatalysis and metabolic studies. The use of enzymes for its transformation allows for highly selective and environmentally benign synthetic routes.

Enzyme-Catalyzed Reactions: Lipases are widely used for the kinetic resolution of racemic this compound and its isomers to produce enantiomerically pure forms. google.comresearchgate.net This process involves the enantiomer-selective acylation of the alcohol. For instance, lipase (B570770) from Pseudomonas fluorescens (LAK) can selectively acylate one enantiomer, leaving the other unreacted. researchgate.net The resulting ester can then be separated from the unreacted alcohol. Subsequently, the enantiomerically enriched ester can be hydrolyzed, often using another lipase like the one from Candida rugosa (CRL), to yield the other pure enantiomer of the alcohol. researchgate.net This enzymatic approach is a powerful method for accessing both (R) and (S) enantiomers with high purity. researchgate.net

Enzyme Reaction Type Outcome Reference
Lipase from Pseudomonas fluorescens (LAK)Enantioselective AcylationSeparation of Enantiomers researchgate.net
Lipase from Candida rugosa (CRL)Hydrolysis of Enantiopure EsterProduction of the opposite Enantiomer researchgate.net
Lipase CALBKinetic ResolutionPreparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol google.com
DehydrogenaseStereoselective Reduction/OxidationDetection and Transformation biosynth.com

Metabolic Pathways: While the direct metabolism of this compound is not fully elucidated in the provided literature, studies on analogous compounds provide a likely model. The metabolism of 3-amino-1-chloropropan-2-ol in rats shows it can be converted by monoamine oxidase to β-chlorolactaldehyde. nih.gov This aldehyde intermediate can then be either reduced to form α-chlorohydrin or oxidized to β-chlorolactic acid. nih.gov Given its structure, this compound could potentially undergo oxidation by dehydrogenase enzymes to the corresponding ketone, 1-chloro-3-phenylpropan-2-one. biosynth.comnih.gov Further metabolism could involve conjugation or other phase II detoxification pathways. epa.gov

Green Chemistry Principles in the Synthesis and Application of 1 Chloro 3 Phenylpropan 2 Ol

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scribd.com Traditional multi-step syntheses of 1-chloro-3-phenylpropan-2-ol often suffer from low atom economy, generating significant waste. For instance, a common route involves the reaction of benzyl (B1604629) chloride with ethylene (B1197577) oxide, followed by further reactions, which can produce various byproducts.

Another approach to enhance atom economy is through one-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates. This reduces solvent usage, energy consumption, and waste generation. researchgate.net For example, the synthesis of phenprocoumon, an anticoagulant, can be achieved in a one-step iron(III)-catalyzed reaction starting from 4-hydroxycoumarin (B602359) and 1-phenylpropan-1-ol with a high yield. beilstein-journals.org

Table 1: Comparison of Synthetic Routes for this compound and Related Compounds

Synthetic Route Key Features Advantages Disadvantages Reference
Traditional Multi-step SynthesisInvolves multiple reaction steps with isolation of intermediates.Well-established methods.Low atom economy, significant waste generation.
Dynamic Kinetic Resolution (DKR)In situ racemization and conversion of the undesired enantiomer.High yield, reduced waste, high enantiomeric excess.May require specific catalysts and conditions. google.com
One-Pot SynthesisMultiple reaction steps in a single reactor.Reduced solvent usage, energy consumption, and waste.Can be challenging to optimize for complex molecules. researchgate.net
Biocatalytic ReductionUse of enzymes or whole-cell biocatalysts.High stereoselectivity, mild reaction conditions, environmentally friendly.May have limitations in substrate scope and scalability. researchgate.netmdpi.com

Use of Environmentally Benign Solvents and Solvent-Free Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction. researchgate.net Green chemistry encourages the use of environmentally benign solvents or, ideally, solvent-free conditions.

In the synthesis of this compound, researchers have explored the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net Derived from renewable resources, 2-MeTHF is considered an eco-friendly alternative to traditional organic solvents like tetrahydrofuran (B95107) (THF). researchgate.net It has been successfully employed in the biocatalytic reduction of 3-chloro-1-phenyl-1-propanone to (S)-3-chloro-1-phenylpropan-1-ol. researchgate.netnih.gov

Deep eutectic solvents (DESs) represent another class of green solvents that have been investigated. nih.gov These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. While some biocatalytic reactions have shown promise in DESs, challenges remain, as some enzymes may exhibit reduced activity in neat DESs, requiring the presence of some water. nih.gov

Solvent-free reactions, where the reactants themselves act as the solvent, offer an even more sustainable approach by completely eliminating solvent waste. researchgate.netpsu.edu These reactions are often facilitated by microwave irradiation, which can lead to shorter reaction times and higher yields. psu.edu

Table 2: Green Solvents and Conditions in the Synthesis of this compound and Analogs

Solvent/Condition Description Advantages Challenges Reference
2-Methyltetrahydrofuran (2-MeTHF)A bio-based solvent.Eco-friendly, renewable, can replace traditional solvents like THF.May still require downstream separation and recycling. researchgate.net
Deep Eutectic Solvents (DESs)Mixtures of hydrogen bond donors and acceptors.Low volatility, non-flammable, often biodegradable.Can impact enzyme activity; may require water co-solvent. nih.gov
Solvent-Free ReactionsReactants act as the solvent, often with microwave assistance.Eliminates solvent waste, can lead to faster reactions and higher yields.Not suitable for all reaction types; may require specialized equipment. researchgate.netpsu.edu
WaterThe most environmentally benign solvent.Non-toxic, non-flammable, readily available.Limited solubility of many organic compounds. nih.gov

Development of Catalytic and Biocatalytic Processes for Sustainability

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and enable reactions to occur under milder conditions, thus reducing energy consumption and waste.

Biocatalysis , the use of enzymes or whole cells as catalysts, is particularly attractive for the synthesis of chiral compounds like this compound. researchgate.net Biocatalysts can exhibit high enantioselectivity, leading to the production of a single desired stereoisomer and avoiding the need for chiral separation steps. For example, recombinant E. coli cells containing specific reductases have been used to produce (S)-3-chloro-1-phenylpropan-1-ol with high yield and enantiomeric excess. researchgate.netnih.gov Similarly, yeasts such as Yarrowia lipolytica have shown potential in the stereoselective reduction of related ketones. mdpi.com

Chemo-enzymatic processes , which combine chemical and biological catalysts, can also offer sustainable synthetic routes. For instance, a dynamic kinetic resolution of 3-chloro-1-phenylpropan-1-ol (B142418) has been achieved using a lipase (B570770) in combination with an acidic resin. google.com

In addition to biocatalysis, the development of more efficient and recyclable metal-based catalysts is an active area of research. For example, iron(III)-catalyzed reactions have been shown to be effective for certain transformations, offering a less toxic and more abundant alternative to some precious metal catalysts. beilstein-journals.org

Energy Efficiency and Reduced Environmental Footprint in Production

Improving energy efficiency is a critical aspect of green manufacturing, as it directly translates to reduced costs and a smaller environmental footprint. mavarick.ai In the context of this compound production, several strategies can be employed to enhance energy efficiency.

Biocatalytic processes often operate at or near ambient temperature and pressure, significantly reducing the energy required for heating and pressurization compared to traditional chemical syntheses. acs.org The use of continuous flow reactors can also improve energy efficiency by providing better heat and mass transfer, leading to shorter reaction times and higher yields. vulcanchem.comtue.nl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.